molecular formula C11H12N2O B1427231 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline CAS No. 1339913-38-0

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline

Cat. No. B1427231
CAS RN: 1339913-38-0
M. Wt: 188.23 g/mol
InChI Key: BWVRNWLKZVTBSK-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, also known as MBOA, is a chemical compound that is widely used in scientific research. It belongs to the class of anilines, which are organic compounds that contain a phenyl group attached to an amino group. MBOA is a derivative of the natural plant compound 2-acetyl-1-pyrroline, which is responsible for the aroma of many fruits and flowers.

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have been recognized for their antimicrobial properties. The substitution pattern on the oxazole ring is pivotal in determining its biological activity. For instance, some new aryl oxazoles have been synthesized and assessed for their antimicrobial potential . This suggests that “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline” could be explored for its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents.

Anticancer Properties

The oxazole nucleus is a part of various compounds with anticancer activities. Research has shown that oxazole derivatives can play a significant role in the synthesis of new chemical entities for cancer treatment . Therefore, “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline” may serve as a precursor or an active moiety in the development of anticancer drugs.

Antitubercular Agents

Oxazole derivatives have also been reported to exhibit antitubercular activity. This activity is crucial given the increasing resistance to existing tuberculosis treatments . The compound could be investigated for its potential role in combating tuberculosis.

Anti-inflammatory and Analgesic Effects

The oxazole ring is found in molecules that have been effective in reducing inflammation and pain . “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline” could be a candidate for the development of new anti-inflammatory and analgesic medications.

Antidiabetic Applications

Oxazole derivatives are known to contribute to antidiabetic drug formulations. Aleglitazar, an antidiabetic drug, contains an oxazole scaffold, indicating the potential of oxazole compounds in managing diabetes . The subject compound could be explored for its utility in antidiabetic therapies.

Antioxidant Potential

Oxazoles have been associated with antioxidant properties, which are important in the prevention of oxidative stress-related diseases . “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline” might be studied for its antioxidant capacity, which could lead to its application in diseases where oxidative stress is a contributing factor.

properties

IUPAC Name

2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVRNWLKZVTBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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